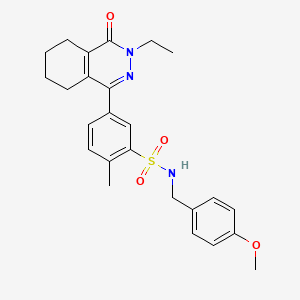

![molecular formula C21H17N3O4S B11315475 N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315475.png)

N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methoxyphenyl)-2-{2-[5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Oxadiazolrings: Dies kann durch Umsetzen eines geeigneten Hydrazids mit einem Carbonsäurederivat unter dehydrierenden Bedingungen erreicht werden.

Einführung des Thiophenrings: Der Thiophenrest kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Stille-Kupplung, eingeführt werden.

Anlagerung der Methoxyphenylgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Methoxyphenylderivat, häufig durch eine nukleophile Substitutionsreaktion.

Endgültige Acylierung: Der letzte Schritt beinhaltet die Acylierung des Zwischenprodukts, um die gewünschte Acetamidverbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von fortschrittlichen Katalysatoren, Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierlichen Flusschemietechniken umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

N-(4-Methoxyphenyl)-2-{2-[5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden, um Aminderivate zu bilden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nukleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenyl)-2-{2-[5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Medizinische Chemie: Es hat sich als ein potenzieller Inhibitor von EGFR und VEGFR-2 gezeigt, was es zu einem Kandidaten für die Krebstherapie macht, insbesondere bei der Behandlung von triple-negativen Brustkrebs.

Biologische Studien: Die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen wurden mithilfe von Molekül-Docking und dynamischen Simulationen untersucht.

Chemische Forschung: Seine einzigartige Struktur macht es zu einer wertvollen Verbindung, um die Reaktivität und Stabilität von Oxadiazol- und Thiophenderivaten zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methoxyphenyl)-2-{2-[5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen, wie EGFR und VEGFR-2. Die Verbindung bindet an die aktiven Zentren dieser Rezeptoren, hemmt ihre Aktivität und blockiert so die Signalwege, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Molekül-Docking-Studien haben gezeigt, dass die Verbindung hohe Bindungsaffinitäten für diese Ziele hat, was für ihr therapeutisches Potenzial entscheidend ist .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been explored for various scientific research applications:

Medicinal Chemistry: It has shown potential as an inhibitor of EGFR and VEGFR-2, making it a candidate for cancer therapy, particularly in the treatment of triple-negative breast cancer.

Biological Studies: The compound’s interactions with biological targets have been studied using molecular docking and dynamic simulations.

Chemical Research: Its unique structure makes it a valuable compound for studying the reactivity and stability of oxadiazole and thiophene derivatives.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as EGFR and VEGFR-2. The compound binds to the active sites of these receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cancer cell proliferation and survival . Molecular docking studies have shown that the compound has high binding affinities for these targets, which is crucial for its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Methoxyphenyl)-2-{2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thien-2-yl]phenoxy}acetamid: Diese Verbindung teilt eine ähnliche Grundstruktur, jedoch mit unterschiedlichen Substituenten am Thiophenring.

N-(4-Methoxyphenyl)-2-{2-[5-(3-Oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamid: Ein weiteres Derivat mit einem anderen Substituenten an der Phenoxygruppe.

Einzigartigkeit

N-(4-Methoxyphenyl)-2-{2-[5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamid zeichnet sich durch seine spezifische Kombination einer Methoxyphenylgruppe, eines Thiophenrings und eines Oxadiazolrests aus. Diese einzigartige Struktur trägt zu seiner hohen Bindungsaffinität für EGFR und VEGFR-2 bei, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Eigenschaften

Molekularformel |

C21H17N3O4S |

|---|---|

Molekulargewicht |

407.4 g/mol |

IUPAC-Name |

N-(4-methoxyphenyl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |

InChI |

InChI=1S/C21H17N3O4S/c1-26-15-10-8-14(9-11-15)22-19(25)13-27-17-6-3-2-5-16(17)20-23-21(28-24-20)18-7-4-12-29-18/h2-12H,13H2,1H3,(H,22,25) |

InChI-Schlüssel |

LGPMGSZUNNCYMJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315431.png)

![1-cyclohexyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11315438.png)

![5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11315446.png)

![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11315453.png)

![5-(Azepan-1-yl)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11315463.png)

![2-(2-chlorophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315480.png)

![4-(3-Chlorophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11315486.png)

![2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)propanamide](/img/structure/B11315487.png)

![2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11315494.png)

![N-(3-methylphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315495.png)

![N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315499.png)